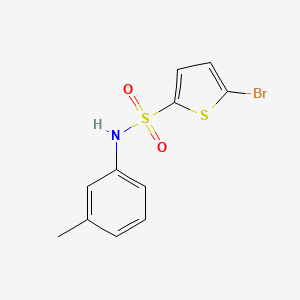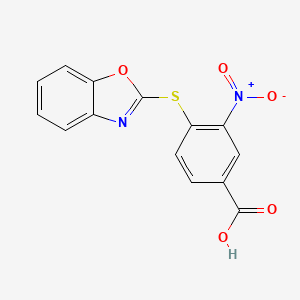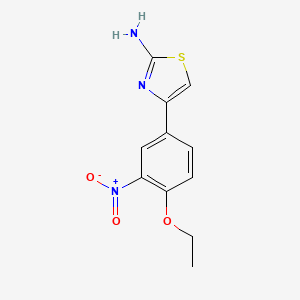
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine, also known as ENTA, is a synthetic compound that has been extensively studied for its potential use in medicinal chemistry. ENTA is a thiazole derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
作用机制
The exact mechanism of action of 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine may exert its biological effects by inhibiting the production of inflammatory cytokines and reactive oxygen species. 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a two-step process. 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine is also stable and can be stored for long periods of time. However, 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has several limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine is also a toxic compound, and its toxicity needs to be carefully evaluated before it can be used in clinical trials.
未来方向
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has several potential future directions. It can be further studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine can also be studied for its potential use in the treatment of cancer, as it has been found to possess anti-tumor properties. Further studies can also be conducted to evaluate the toxicity of 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine and its potential side effects. Additionally, 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine can be modified to improve its biological activity and reduce its toxicity.
合成方法
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine can be synthesized using a two-step process. The first step involves the reaction of 4-ethoxy-3-nitrophenyl isothiocyanate with hydrazine hydrate to form 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-thiol. The second step involves the reaction of 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-thiol with methyl iodide to form 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine.
科学研究应用
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential use in medicinal chemistry. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-2-17-10-4-3-7(5-9(10)14(15)16)8-6-18-11(12)13-8/h3-6H,2H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHPATFMYWNJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5790991.png)
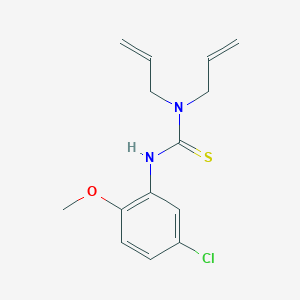
![2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide](/img/structure/B5791005.png)
![1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5791013.png)
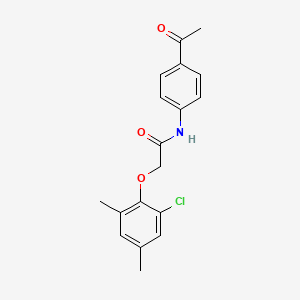

![ethyl 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B5791031.png)
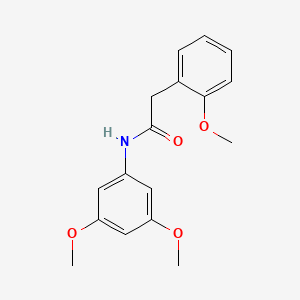
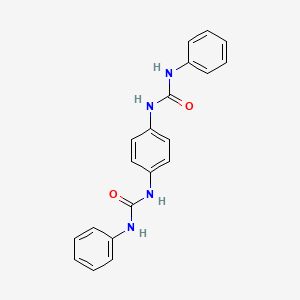
![3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide](/img/structure/B5791046.png)
